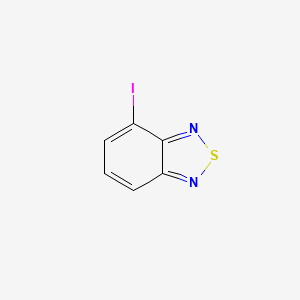

4-Iodo-2,1,3-benzothiadiazole

Description

BenchChem offers high-quality 4-Iodo-2,1,3-benzothiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-2,1,3-benzothiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPRWVSWECJQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379956 | |

| Record name | 4-iodo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352018-95-2 | |

| Record name | 4-iodo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Iodo-2,1,3-benzothiadiazole

An In-Depth Technical Guide to the Synthesis of 4-Iodo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-2,1,3-benzothiadiazole is a key heterocyclic building block in the development of advanced functional materials and pharmaceutical agents. Its utility stems from the unique electronic properties of the 2,1,3-benzothiadiazole (BTD) core—a privileged electron acceptor unit—and the versatility of the carbon-iodine bond for subsequent cross-coupling reactions.[1] This guide provides a detailed examination of the primary and alternative synthetic strategies for obtaining 4-Iodo-2,1,3-benzothiadiazole, focusing on methodological rationale, procedural details, and self-validating protocols for reliable execution.

Strategic Analysis of Synthetic Pathways

The direct functionalization of the 2,1,3-benzothiadiazole benzenoid ring presents significant challenges. The electron-withdrawing nature of the thiadiazole moiety deactivates the fused benzene ring towards electrophilic aromatic substitution.[2][3] Consequently, direct iodination often requires harsh conditions and typically yields a mixture of C4 and C7 substituted isomers, complicating purification and reducing the yield of the desired product.[1][2][3]

To overcome these challenges and ensure regiochemical purity, two strategic approaches are recommended:

-

De Novo Ring Construction: This bottom-up strategy involves synthesizing the thiadiazole ring onto a pre-iodinated benzene precursor. It is the most reliable method for ensuring the iodine atom is exclusively at the C4 position.

-

Functional Group Interconversion (FGI): This approach starts with a 2,1,3-benzothiadiazole molecule already functionalized at the C4 position with a group that can be chemically converted into an iodide. The Sandmeyer reaction, converting a primary amine to an iodide, is a classic and highly effective FGI strategy.[4][5]

This guide will detail the experimental protocols for both approaches, providing researchers with a primary and a robust alternative pathway.

Primary Recommended Synthesis: De Novo Ring Construction

This method is predicated on the principle of building complexity from a simple, correctly substituted starting material. The key reaction is the cyclocondensation of 3-iodo-1,2-phenylenediamine with a sulfur source, most commonly thionyl chloride (SOCl₂), a reaction known to proceed in high yield for the parent BTD.[6]

Causality and Mechanistic Insight

The choice of a de novo strategy is a direct response to the regioselectivity challenge. By introducing the iodine substituent on the precursor before the formation of the heterocyclic ring, the ambiguity of direct electrophilic addition is completely avoided. The reaction of an o-phenylenediamine with thionyl chloride proceeds via the formation of an intermediate N-sulfinylamine, followed by an intramolecular electrophilic attack and subsequent elimination to form the stable, aromatic thiadiazole ring.

Experimental Workflow: De Novo Synthesis

Caption: Workflow for the de novo .

Detailed Experimental Protocol: De Novo Synthesis

Step 1: Synthesis of 3-Iodo-1,2-phenylenediamine (Adapted from standard nitroaniline reduction procedures[7][8])

-

Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 3-iodo-2-nitroaniline (10.0 g, 37.6 mmol) and 95% ethanol (100 mL).

-

Reagent Addition: While stirring vigorously, add a 20% aqueous solution of sodium hydroxide (20 mL). Heat the mixture to a gentle reflux on a steam bath.

-

Reduction: Carefully add zinc dust (14.7 g, 225 mmol, 6 equivalents) in small portions, ensuring the reaction rate remains vigorous but controlled. The deep red color of the solution will gradually fade.

-

Reaction Monitoring: After the final addition of zinc, continue to reflux with stirring for an additional 1-2 hours until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) confirms the consumption of the starting material.

-

Work-up: Filter the hot mixture through a pad of Celite to remove the zinc residue. Wash the residue with two portions of hot ethanol (50 mL each).

-

Purification: Combine the filtrates, add sodium hydrosulfite (1-2 g) to prevent oxidation, and concentrate the solution under reduced pressure. Cool the resulting slurry in an ice bath to crystallize the product. Collect the crystals by suction filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield 3-iodo-1,2-phenylenediamine.

Step 2: Synthesis of 4-Iodo-2,1,3-benzothiadiazole (Adapted from the synthesis of 2,1,3-benzothiadiazole[6])

-

Reaction Setup: In a 100 mL flask under an inert atmosphere (N₂ or Argon), dissolve 3-iodo-1,2-phenylenediamine (5.0 g, 21.4 mmol) in anhydrous pyridine (40 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) (3.4 mL, 47.0 mmol, 2.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (~100 g). The product will precipitate as a solid.

-

Purification: Collect the crude solid by suction filtration and wash thoroughly with water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or hexanes) to afford pure 4-Iodo-2,1,3-benzothiadiazole as a solid.

Alternative Synthesis: Functional Group Interconversion (FGI) via Sandmeyer Reaction

This pathway is an excellent alternative if 4-amino-2,1,3-benzothiadiazole is a more accessible starting material. The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to an aryl iodide.[9][10]

Causality and Mechanistic Insight

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[5][11] The process begins with the diazotization of the primary amine using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This salt is a superb leaving group (N₂ gas). The subsequent introduction of an iodide salt (e.g., KI) leads to a single-electron transfer, generating an aryl radical.[5] This radical then abstracts an iodine atom from another iodide source to form the final product. Unlike Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) catalyst.[9][10]

Experimental Workflow: FGI Synthesis

Caption: Workflow for the FGI synthesis via the Sandmeyer reaction.

Detailed Experimental Protocol: FGI Synthesis (Adapted from general Sandmeyer iodination procedures[9][12])

-

Reaction Setup: In a 100 mL beaker, prepare a solution of 4-amino-2,1,3-benzothiadiazole (5.0 g, 33.1 mmol) in deionized water (60 mL) and concentrated sulfuric acid (5.1 mL, 92.6 mmol). Stir until a solution or fine suspension is formed.

-

Diazotization: Cool the mixture to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (NaNO₂) (2.74 g, 39.7 mmol) in cold deionized water (15 mL). Add the NaNO₂ solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (KI) (22.0 g, 132 mmol) in deionized water (15 mL). Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.

-

Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The product will precipitate out of the solution.

-

Work-up: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine (indicated by the disappearance of the dark iodine color).

-

Purification: Collect the solid product by suction filtration. Wash the solid with cold water. The crude product can be purified by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), drying the organic layer over anhydrous Na₂SO₄, filtering, and removing the solvent under reduced pressure. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Data Summary and Comparison

| Parameter | De Novo Ring Construction | Functional Group Interconversion (FGI) |

| Key Precursor | 3-Iodo-1,2-phenylenediamine | 4-Amino-2,1,3-benzothiadiazole |

| Key Reagents | Thionyl chloride, Pyridine | Sodium nitrite, Sulfuric acid, Potassium iodide |

| Regioselectivity | Excellent (pre-defined by precursor) | Excellent (pre-defined by precursor) |

| Typical Yields | High (often >80% for cyclization) | Good to High (typically 60-85%)[9] |

| Key Advantage | Unambiguous regiochemical control. | Utilizes a potentially more available BTD precursor. |

| Considerations | Requires synthesis or sourcing of the iodinated phenylenediamine. | Diazonium salts can be unstable; requires careful temperature control. |

Conclusion

The is most reliably achieved through a de novo ring construction strategy starting from 3-iodo-1,2-phenylenediamine. This method provides absolute control over the position of the iodo substituent, leading to a high-purity product. As a robust and valuable alternative, the functional group interconversion of 4-amino-2,1,3-benzothiadiazole via the Sandmeyer reaction offers an excellent pathway, particularly when the amino-substituted precursor is readily accessible. The choice between these methods will ultimately depend on the availability of starting materials and the specific constraints of the research or development program. Both protocols presented herein are designed to be self-validating and grounded in well-established chemical principles, providing a reliable foundation for accessing this critical synthetic intermediate.

References

-

NROChemistry. Sandmeyer Reaction. Available from: [Link]

-

YouTube. Sandmeyer Reaction - experimental procedure and set up. 2022. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. 2023. Available from: [Link]

-

Wikipedia. 2,1,3-Benzothiadiazole. 2023. Available from: [Link]

-

ACS Omega. Synthesis of Aryl Iodides from Arylhydrazines and Iodine. 2018. Available from: [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. 2022. Available from: [Link]

-

PubMed Central. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. 2021. Available from: [Link]

-

ACS Publications. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. 2021. Available from: [Link]

-

Diva-portal.org. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. 2021. Available from: [Link]

-

Wikimedia Commons. File:2,1,3-Benzothiadiazole synthesis.png. 2020. Available from: [Link]

-

RSC Publishing. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. 2024. Available from: [Link]

-

ScienceDirect. A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. 2000. Available from: [Link]

-

MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. 2022. Available from: [Link]

-

Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. 2021. Available from: [Link]

-

Semantic Scholar. Synthesis of 3-Iodo Derivatives of Flavones, Thioflavones and Thiochromones. 1993. Available from: [Link]

-

METU. Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. 2017. Available from: [Link]

-

MDPI. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. 2023. Available from: [Link]

-

Organic Syntheses. o-PHENYLENEDIAMINE. Available from: [Link]

-

Taylor & Francis. o-Phenylenediamine – Knowledge and References. Available from: [Link]

-

Wikipedia. o-Phenylenediamine. 2023. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2-Substituted Benzothiazoles from 1-Iodo-2-nitrobenzenes by a Copper-Catalyzed One-Pot Three-Component Reaction. 2013. Available from: [Link]

-

PubMed. 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7. 2002. Available from: [Link]

-

PubMed Central. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][9][10]Thiazin-4-One Derivatives. 2024. Available from: [Link]

-

ResearchGate. Synthesis and characterization of 4,7-di(3,4-ethylenedioxythiophene)-2,1,3-benzothiadiazole based low-band-gap copolymer | Request PDF. 2015. Available from: [Link]

Sources

- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. diva-portal.org [diva-portal.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. lscollege.ac.in [lscollege.ac.in]

An In-Depth Technical Guide to 4-Iodo-2,1,3-benzothiadiazole (CAS 352018-95-2): A Versatile Building Block for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Iodo-2,1,3-benzothiadiazole. While specific biological and pharmacological data for this particular compound are limited in publicly available literature, this document will extrapolate from the well-established chemistry of the benzothiadiazole scaffold to offer insights into its utility as a synthetic intermediate in drug discovery and materials science.

Core Properties and Physicochemical Data

4-Iodo-2,1,3-benzothiadiazole is a halogenated heterocyclic compound. The presence of the iodine atom at the 4-position makes it a key intermediate for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of 4-Iodo-2,1,3-benzothiadiazole

| Property | Value | Reference(s) |

| CAS Number | 352018-95-2 | |

| Molecular Formula | C₆H₃IN₂S | [1][2] |

| Molecular Weight | 262.07 g/mol | [1][2] |

| Appearance | Pale-yellow to yellow-brown solid | [3] |

| Melting Point | 96-97 °C | [3] |

| Boiling Point | 298.2 °C | [4] |

| Density | 2.156 g/cm³ | [4] |

| Purity | Typically ≥95% | [3] |

Synthesis and Purification

While a specific, detailed synthesis protocol for 4-Iodo-2,1,3-benzothiadiazole is not extensively documented in readily available literature, its synthesis can be inferred from established methods for creating substituted benzothiadiazoles. A plausible synthetic route would involve the diazotization of an appropriately substituted aminothiophenol, followed by cyclization.

Purification of the final product would likely involve standard techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.

Chemical Reactivity and Potential as a Synthetic Intermediate

The primary utility of 4-Iodo-2,1,3-benzothiadiazole in a research and development setting lies in its capacity to serve as a versatile building block. The carbon-iodine bond is a well-established reactive handle for various palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of substituents at the 4-position of the benzothiadiazole core, enabling the synthesis of diverse compound libraries for screening and optimization.

Diagram 1: Key Cross-Coupling Reactions Utilizing 4-Iodo-2,1,3-benzothiadiazole

Caption: Palladium-catalyzed cross-coupling reactions of 4-Iodo-2,1,3-benzothiadiazole.

Suzuki Coupling

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between 4-Iodo-2,1,3-benzothiadiazole and various organoboron compounds (e.g., boronic acids or esters). This is a powerful method for synthesizing 4-aryl or 4-vinyl benzothiadiazole derivatives.

Experimental Protocol: General Procedure for Suzuki Coupling

-

To a dry reaction flask, add 4-Iodo-2,1,3-benzothiadiazole (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between 4-Iodo-2,1,3-benzothiadiazole and a terminal alkyne. This reaction is invaluable for creating extended π-conjugated systems, which are of interest in materials science, or for introducing alkynyl moieties that can be further functionalized.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dry reaction flask, add 4-Iodo-2,1,3-benzothiadiazole (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Purge the flask with an inert gas.

-

Add an anhydrous amine base as the solvent (e.g., triethylamine or diisopropylamine) or a co-solvent.

-

Add the terminal alkyne (1.1-1.5 equivalents).

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform a workup to remove the amine hydrohalide salt.

-

Extract the product, dry the organic phase, and concentrate.

-

Purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between 4-Iodo-2,1,3-benzothiadiazole and a primary or secondary amine. This is a key transformation for synthesizing libraries of substituted anilines, which are common motifs in pharmacologically active compounds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add 4-Iodo-2,1,3-benzothiadiazole (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄) to a dry reaction vessel.

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Seal the vessel and heat the reaction mixture with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction and quench with water or a saturated aqueous ammonium chloride solution.

-

Extract the product, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Biological and Pharmacological Context

While there is no specific biological data for 4-Iodo-2,1,3-benzothiadiazole, the benzothiadiazole scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives of benzothiadiazole have been reported to exhibit a wide range of biological activities.

Diagram 2: Potential Biological Activities of Benzothiadiazole Derivatives

Caption: Reported biological activities of the benzothiadiazole scaffold.

The diverse biological activities of benzothiadiazole derivatives stem from their ability to interact with various biological targets, often through hydrogen bonding, π-π stacking, and hydrophobic interactions. The specific biological activity is highly dependent on the nature and position of the substituents on the benzothiadiazole ring system. Therefore, 4-Iodo-2,1,3-benzothiadiazole represents a valuable starting point for the synthesis of novel benzothiadiazole derivatives with potentially interesting pharmacological profiles.

Analytical Methods

The characterization and purity assessment of 4-Iodo-2,1,3-benzothiadiazole and its derivatives can be achieved using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the identity of the compound and its derivatives.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor the progress of reactions.

-

Gas Chromatography (GC): Can be used for purity assessment, particularly when coupled with a mass spectrometer (GC-MS).

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Elemental Analysis: Confirms the elemental composition of the synthesized compound.

Safety Information

Based on available safety data, 4-Iodo-2,1,3-benzothiadiazole should be handled with care in a laboratory setting.

Table 2: Hazard and Precautionary Statements

| Category | Code(s) | Description | Reference |

| Hazard Statements | H302H318 | Harmful if swallowed.Causes serious eye damage. | [3] |

| Precautionary Statements | P280P305+P351+P338 | Wear protective gloves/protective clothing/eye protection/face protection.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

4-Iodo-2,1,3-benzothiadiazole is a valuable and versatile building block for synthetic chemistry. Its utility is primarily derived from the presence of the iodo-substituent, which allows for a wide range of palladium-catalyzed cross-coupling reactions. While specific biological data for this compound is not yet widely available, the known pharmacological importance of the benzothiadiazole scaffold makes 4-Iodo-2,1,3-benzothiadiazole a compound of significant interest for the development of new therapeutic agents and functional organic materials. Researchers are encouraged to explore its synthetic potential to generate novel molecular entities for further investigation.

References

- Sigma-Aldrich. Safety Data Sheet for 4-IODO-2,1,3-BENZOTHIADIAZOLE.

-

Molbase. 4-IODO-2,1,3-BENZOTHIADIAZOLE. Available from: [Link]

Sources

A Spectroscopic Guide to 4-Iodo-2,1,3-benzothiadiazole: Structure, Properties, and Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Iodo-2,1,3-benzothiadiazole, a versatile heterocyclic building block with significant applications in the fields of medicinal chemistry, organic electronics, and materials science.[1][2][3][4] This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth exploration of the core spectroscopic techniques used to characterize this compound. By integrating theoretical principles with practical, field-proven insights, this guide aims to elucidate the causal relationships behind experimental choices and to provide robust, self-validating analytical protocols. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), presenting detailed methodologies and expected outcomes. The overarching goal is to equip the reader with the necessary knowledge to confidently identify, purify, and utilize 4-Iodo-2,1,3-benzothiadiazole in their research and development endeavors.

Introduction: The Significance of 4-Iodo-2,1,3-benzothiadiazole

4-Iodo-2,1,3-benzothiadiazole is a halogenated derivative of the 2,1,3-benzothiadiazole (BTD) scaffold. The parent BTD core is a noteworthy electron-acceptor unit, a property that has led to its widespread incorporation into functional molecules for a variety of applications.[4] These include fluorescent probes, components of organic light-emitting diodes (OLEDs), organic solar cells, and transistors.[3][4] The introduction of an iodine atom at the 4-position of the benzothiadiazole ring system provides a reactive handle for further synthetic transformations, most notably cross-coupling reactions. This strategic functionalization allows for the construction of more complex molecular architectures with tailored electronic and photophysical properties, making 4-Iodo-2,1,3-benzothiadiazole a valuable intermediate in the synthesis of novel materials and potential therapeutic agents.[5]

Given its pivotal role as a molecular building block, a thorough and unambiguous characterization of 4-Iodo-2,1,3-benzothiadiazole is paramount. Spectroscopic analysis provides the foundational data for confirming its identity, assessing its purity, and understanding its electronic structure. This guide will systematically explore the key spectroscopic techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For 4-Iodo-2,1,3-benzothiadiazole, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Mapping the Protons

Theoretical Insight: The ¹H NMR spectrum of 4-Iodo-2,1,3-benzothiadiazole is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the thiadiazole ring and the iodine atom. The coupling patterns (multiplicities) arise from through-bond interactions between neighboring protons and are governed by the J-coupling constants.

Expected Spectrum:

-

H-5, H-6, and H-7: These protons will appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts will depend on the solvent used.[6][7] The electron-withdrawing effect of the fused thiadiazole ring and the iodine atom deshields these protons, shifting their resonances to higher ppm values compared to benzene.

-

Coupling Pattern: The protons will exhibit a characteristic splitting pattern. H-6 will likely appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-5 and H-7. H-5 and H-7 will each appear as a doublet, coupling only to H-6.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Theoretical Insight: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

Expected Spectrum:

-

Aromatic Carbons: Six distinct signals are expected for the six carbon atoms of the benzothiadiazole ring system. The carbons of the benzene ring will resonate in the typical aromatic region (approximately 110-160 ppm).[6][8]

-

C-4 (Iodo-substituted): The carbon atom directly attached to the iodine atom (C-4) will experience a significant upfield shift due to the "heavy atom effect" of iodine. Its resonance will likely appear at a lower ppm value compared to the other aromatic carbons.

-

Thiadiazole Carbons (C-3a and C-7a): The two carbons that are part of the fused thiadiazole ring will have chemical shifts that are influenced by the neighboring nitrogen and sulfur atoms.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of 4-Iodo-2,1,3-benzothiadiazole is crucial for accurate analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Iodo-2,1,3-benzothiadiazole in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6] The choice of solvent is critical as it can influence the chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[6]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H NMR spectrum. Key parameters to consider include the spectral width, acquisition time, and relaxation delay.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower sensitivity of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak.[6]

-

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR analysis of 4-Iodo-2,1,3-benzothiadiazole.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Theoretical Insight: FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific covalent bonds vibrate at characteristic frequencies. The resulting spectrum is a unique "molecular fingerprint." For 4-Iodo-2,1,3-benzothiadiazole, key vibrational modes will be associated with the aromatic C-H bonds, the C=C and C=N bonds of the heterocyclic ring system, and the C-I bond.

Expected Spectrum:

-

Aromatic C-H Stretching: Look for sharp peaks in the region of 3000-3100 cm⁻¹.

-

Aromatic C=C and C=N Stretching: A series of absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic and heteroaromatic rings.[9]

-

C-H Bending (Out-of-Plane): Strong absorptions in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

-

C-I Stretching: The C-I bond vibration is expected to appear at a lower frequency, typically in the range of 500-600 cm⁻¹.

Experimental Protocol: FTIR Analysis

Step-by-Step Methodology:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. The ATR method is generally preferred for its simplicity and speed.

-

Instrumentation: Use a benchtop FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr press.

-

Place a small amount of the solid sample on the ATR crystal and apply pressure.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Diagram: FTIR Experimental Workflow

Caption: Workflow for FTIR analysis of 4-Iodo-2,1,3-benzothiadiazole.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

Theoretical Insight: UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure. The benzothiadiazole core is a chromophore, and its UV-Vis spectrum is expected to show distinct absorption bands corresponding to π → π* and potentially n → π* transitions.

Expected Spectrum:

-

The UV-Vis spectrum of 4-Iodo-2,1,3-benzothiadiazole in a suitable solvent (e.g., chloroform, dichloromethane, or DMSO) will likely exhibit one or more strong absorption bands in the UV region (200-400 nm).[10][11]

-

The presence of the electron-withdrawing benzothiadiazole unit often leads to intramolecular charge transfer (ICT) character in the electronic transitions, which can result in absorption bands extending into the visible region for more complex derivatives.[10]

Experimental Protocol: UV-Vis Analysis

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of 4-Iodo-2,1,3-benzothiadiazole in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 for the most intense peak.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer and record the spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: Identify the λ_max values and, if the concentration is known accurately, calculate the molar absorptivity (ε).

Diagram: UV-Vis Experimental Workflow

Caption: Workflow for UV-Vis analysis of 4-Iodo-2,1,3-benzothiadiazole.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Theoretical Insight: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns. For 4-Iodo-2,1,3-benzothiadiazole, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Expected Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent peak corresponding to the molecular ion. The exact mass of 4-Iodo-2,1,3-benzothiadiazole (C₆H₃IN₂S) is approximately 261.92 g/mol .

-

Isotopic Pattern: A characteristic isotopic pattern will be observed for the molecular ion peak due to the presence of naturally occurring isotopes of the constituent elements, particularly the distinctive pattern for iodine.

-

Fragmentation: Depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI), fragmentation of the molecular ion may occur.[12] Common fragmentation pathways could involve the loss of iodine or cleavage of the thiadiazole ring.

Experimental Protocol: Mass Spectrometry Analysis

Step-by-Step Methodology:

-

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI or introduced directly for techniques like EI.[13]

-

Instrumentation: A variety of mass spectrometers can be used, such as those coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), or standalone systems with direct infusion.[6][13]

-

Data Acquisition:

-

The sample is introduced into the ion source where it is vaporized and ionized.

-

The resulting ions are separated in the mass analyzer according to their m/z ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. For HRMS, the measured accurate mass is compared to the calculated theoretical mass to confirm the elemental composition.

Diagram: Mass Spectrometry Experimental Workflow

Caption: Workflow for Mass Spectrometry analysis of 4-Iodo-2,1,3-benzothiadiazole.

Summary of Spectroscopic Data

The following table summarizes the expected key spectroscopic data for 4-Iodo-2,1,3-benzothiadiazole.

| Spectroscopic Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | 3 aromatic protons (downfield region) |

| Multiplicity | Doublets and a triplet (or doublet of doublets) | |

| ¹³C NMR | Chemical Shift (δ) | 6 aromatic carbon signals (110-160 ppm); C-I upfield |

| FTIR | Wavenumber (cm⁻¹) | Aromatic C-H stretch (~3000-3100), C=C/C=N stretch (1400-1600), C-I stretch (~500-600) |

| UV-Vis | λ_max | Absorption bands in the UV region (200-400 nm) |

| Mass Spectrometry | m/z | Molecular ion peak at ~261.92 |

| Isotopic Pattern | Characteristic pattern for an iodine-containing compound |

Conclusion

The comprehensive spectroscopic analysis of 4-Iodo-2,1,3-benzothiadiazole through NMR, FTIR, UV-Vis, and Mass Spectrometry provides a robust and multi-faceted approach to its characterization. Each technique offers unique and complementary information, which, when combined, allows for the unambiguous confirmation of the molecule's structure, purity, and electronic properties. The methodologies and expected data presented in this guide serve as a valuable resource for researchers and scientists working with this important chemical building block, ensuring the integrity and reliability of their scientific endeavors. The principles and workflows detailed herein are not only applicable to 4-Iodo-2,1,3-benzothiadiazole but can also be adapted for the analysis of a wide range of related heterocyclic compounds.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- The Royal Society of Chemistry. (2024). d4ob01725k1.pdf.

- University of Lethbridge. (2014). Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes. OPUS.

- ResearchGate. (2023, August). Figure S5. 13 C NMR spectrum of compound 4.

- Sigma-Aldrich. (n.d.). 4-IODO-2,1,3-BENZOTHIADIAZOLE | 352018-95-2.

- PubChem. (n.d.). 4,7-Diiodo-2,1,3-benzothiadiazole.

- Wang, Y., & Michinobu, T. (2016). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics.

- ChemicalBook. (n.d.). 2,1,3-Benzothiadiazole(273-13-2) 1H NMR spectrum.

- Tomura, M., Akhtaruzzaman, M., Suzuki, K., & Yamashita, Y. (2002). 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole).

- Zoppellaro, G., et al. (2021).

- ResearchGate. (n.d.). UV-Vis spectra of polymers containing benzothiadiazole (left) or fl....

- ResearchGate. (n.d.). Figure S3. FTIR spectrum of compound 1.

- Sciforum. (2025, November 12). Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection.

- The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (2016, June 1). (PDF) Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics.

- MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.

- PubMed Central. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity.

- European Journal of Mass Spectrometry. (n.d.). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.

- PubMed Central. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.

- PubMed. (n.d.). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).

Sources

- 1. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. arts.units.it [arts.units.it]

- 10. researchgate.net [researchgate.net]

- 11. sciforum.net [sciforum.net]

- 12. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]

An In-Depth Technical Guide to the Infrared Spectrum of 4-Iodo-2,1,3-benzothiadiazole

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Iodo-2,1,3-benzothiadiazole, a key heterocyclic building block in the development of advanced materials and pharmaceuticals.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the accurate identification and characterization of this compound. While a definitive, peer-reviewed experimental spectrum for this specific mono-iodinated derivative is not widely published, this guide establishes a robust analytical framework based on the well-characterized parent molecule, 2,1,3-benzothiadiazole, and the predictable effects of halogen substitution.

Introduction: The Significance of 4-Iodo-2,1,3-benzothiadiazole and its Vibrational Signature

4-Iodo-2,1,3-benzothiadiazole belongs to the benzothiadiazole (BTD) family, a class of electron-deficient heterocyclic compounds extensively utilized in the design of organic semiconductors, fluorescent probes, and photovoltaics.[1][3][4] The introduction of an iodine atom at the 4-position provides a strategic site for further chemical modification, such as cross-coupling reactions, making it a valuable intermediate in synthetic chemistry.[1]

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such molecules. By probing the vibrational modes of the molecule's chemical bonds, an IR spectrum provides a unique "fingerprint," allowing for the confirmation of the core benzothiadiazole structure and the successful incorporation of the iodo-substituent. This guide will detail the expected vibrational modes, their corresponding spectral regions, and the methodology for acquiring a high-fidelity spectrum.

Theoretical Framework: Predicting the IR Spectrum

The IR spectrum of 4-Iodo-2,1,3-benzothiadiazole is best understood by starting with the vibrational modes of the parent 2,1,3-benzothiadiazole and then considering the influence of the iodine substituent. The key vibrational regions are:

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): Aromatic rings typically exhibit C-H stretching vibrations in this region.[5] For 4-Iodo-2,1,3-benzothiadiazole, which has three adjacent C-H bonds on the benzene ring, weak to medium intensity bands are expected here.

-

Aromatic Ring Stretching (1600-1450 cm⁻¹): The stretching vibrations of the carbon-carbon bonds within the aromatic and thiadiazole rings give rise to a series of characteristic sharp bands in this fingerprint region.[5] The exact positions and intensities of these bands are highly sensitive to the substitution pattern.

-

C-H Out-of-Plane Bending (900-690 cm⁻¹): The out-of-plane bending vibrations of the aromatic C-H bonds are strong and their positions are diagnostic of the substitution pattern on the benzene ring.[5] A monosubstituted benzene ring typically shows strong bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ ranges.

-

C-I Stretching (600-500 cm⁻¹): The carbon-iodine bond is significantly weaker and involves a much heavier atom than carbon-hydrogen bonds. Consequently, the C-I stretching vibration is expected to appear at a much lower frequency, typically in the 600-500 cm⁻¹ region. The presence of a band in this area would be strong evidence for the successful iodination of the benzothiadiazole core.

Comparative Analysis with 2,1,3-Benzothiadiazole

The known IR spectrum of 2,1,3-benzothiadiazole serves as our primary reference.[6][7] The introduction of the heavy iodine atom at the 4-position is predicted to induce the following changes:

-

Appearance of a C-I Stretch: A new, distinct band in the low-frequency region (600-500 cm⁻¹) corresponding to the ν(C-I) vibration.

-

Shifts in Ring Vibrations: The electronic effect and mass of the iodine atom will perturb the vibrational modes of the entire ring system, leading to slight shifts in the positions and changes in the relative intensities of the aromatic C=C and C-N stretching bands compared to the parent molecule.

-

Changes in C-H Bending Patterns: The pattern of C-H out-of-plane bending will change from that of an ortho-disubstituted benzene ring (in the parent molecule) to that of a 1,2,3-trisubstituted pattern, altering the bands observed in the 900-700 cm⁻¹ region.

Predicted IR Absorption Bands for 4-Iodo-2,1,3-benzothiadiazole

The following table summarizes the anticipated key IR absorption bands for 4-Iodo-2,1,3-benzothiadiazole based on the analysis of the parent compound and known substituent effects.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch (ν C-H) |

| 1600 - 1550 | Medium | Aromatic Ring Stretch (ν C=C, ν C=N) |

| 1500 - 1450 | Medium-Strong | Aromatic Ring Stretch (ν C=C, ν C=N) |

| 1300 - 1000 | Medium | In-plane C-H Bending (δ C-H) & Ring Vibrations |

| 850 - 750 | Strong | Out-of-plane C-H Bending (γ C-H) |

| 600 - 500 | Medium | Carbon-Iodine Stretch (ν C-I) |

Experimental Protocol for IR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible IR spectrum of 4-Iodo-2,1,3-benzothiadiazole, the following protocol, utilizing the Attenuated Total Reflectance (ATR) technique, is recommended as a self-validating system. ATR is ideal for solid samples, requiring minimal preparation and ensuring excellent sample-to-crystal contact.

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

-

4-Iodo-2,1,3-benzothiadiazole, solid powder.

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., Isopropanol or Acetone, reagent grade).

-

Lint-free wipes.

Step-by-Step Methodology

-

Instrument Preparation & Background Scan:

-

Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

-

Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with the appropriate solvent. Allow the crystal to air dry completely.

-

Acquire a background spectrum. This is a critical step to ratio out the absorbance contributions from the atmosphere (CO₂, H₂O) and the ATR crystal itself. The resulting background should be a flat line at 100% transmittance.

-

-

Sample Application:

-

Place a small amount (typically 1-2 mg) of the solid 4-Iodo-2,1,3-benzothiadiazole powder onto the center of the ATR crystal.

-

Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The pressure mechanism on most modern instruments is designed to apply optimal force without damaging the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typical acquisition parameters for a solid sample are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

-

The resulting spectrum should be displayed in terms of % Transmittance or Absorbance vs. Wavenumber (cm⁻¹).

-

-

Data Processing and Analysis:

-

If necessary, apply an ATR correction to the spectrum using the instrument's software. This mathematical correction accounts for the wavelength-dependent depth of penetration of the IR beam.

-

Perform peak picking to identify the precise wavenumbers of the absorption maxima.

-

Compare the obtained spectrum with the predicted vibrational assignments in the table above and with the reference spectrum of 2,1,3-benzothiadiazole to confirm the compound's identity.

-

-

Cleaning:

-

Retract the press arm and carefully remove the bulk of the sample powder.

-

Clean the ATR crystal surface thoroughly with a solvent-dampened lint-free wipe to remove any residue before the next measurement.

-

Experimental Workflow Diagram

Caption: Workflow for acquiring the FTIR spectrum using the ATR method.

Molecular Structure and Key Vibrational Modes

The structure of 4-Iodo-2,1,3-benzothiadiazole dictates its vibrational spectrum. The key functional groups and their expected motions are illustrated below.

Caption: Key vibrational modes of 4-Iodo-2,1,3-benzothiadiazole.

Conclusion

The infrared spectrum of 4-Iodo-2,1,3-benzothiadiazole is a powerful tool for its structural verification. By understanding the characteristic vibrational frequencies of the aromatic C-H bonds, the benzothiadiazole ring system, and the unique carbon-iodine bond, researchers can confidently identify this important synthetic intermediate. The provided analytical framework, based on a comparative analysis with the parent compound, and the detailed experimental protocol offer a robust system for achieving accurate and reliable spectroscopic characterization. This guide empowers professionals in materials science and drug development to employ IR spectroscopy effectively in their research endeavors.

References

-

Tomura, M., Akhtaruzzaman, M., Suzuki, K., & Yamashita, Y. (2002). 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 7), o373–o375. [Link]

-

Boyd, S. G., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]

-

Malakhov, I. A., et al. (2024). Synthesis and Spectral Properties of Iodine-Substituted Dyes Based on Benzothiazolium Salts. Russian Journal of Organic Chemistry, 60(1), 132-142. [Link]

-

Wolfe, R. H. (2014). Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes. University of Lethbridge. [Link]

-

Chen, H., et al. (2017). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. Dyes and Pigments, 142, 466-475. [Link]

-

Klochkov, A. N., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Crystals, 14(1), 1. [Link]

-

Couture, G., & Mongin, F. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7957. [Link]

-

Toppare, L. K. (2011). design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Middle East Technical University. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. [Link]

-

Siskind, J., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 249, 119289. [Link]

-

Squeo, B. M., et al. (2022). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Materials, 15(24), 8916. [Link]

-

Liu, J., et al. (2013). Synthesis of 2-Substituted Benzothiazoles from 1-Iodo-2-nitrobenzenes by a Copper-Catalyzed One-Pot Three-Component Reaction. Synthesis, 45(07), 943-951. [Link]

-

Wang, C., et al. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Polymers, 13(13), 2056. [Link]

-

Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. [Link]

-

Sathyanarayanamoorthi, V., Karunathan, R., & Kannappan, V. (2013). Molecular Modeling and Spectroscopic Studies of Benzothiazole. Journal of Chemistry, 2013, 1-12. [Link]

-

Posada Urrutia, M., et al. (2024). Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal. [Link]

-

Posada Urrutia, M. (2024). Studies in the Field of Benzo-2,1,3-thiadiazoles. DiVA portal. [Link]

-

Jackson, A. C., et al. (2024). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. Journal of the American Chemical Society. [Link]

-

SpectraBase. (n.d.). 2,1,3-Benzothiadiazole. [Link]

-

Hudgins, D. M., Bauschlicher Jr, C. W., & Allamandola, L. J. (2000). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A, 104(17), 3655-3669. [Link]

-

SpectraBase. (n.d.). 4-Amino-2,1,3-benzothiadiazole. [Link]

-

de Oliveira, K. T., & da Silva, A. B. F. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 12(1), 12. [Link]

Sources

- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. 2,1,3-Benzothiadiazole(273-13-2) IR Spectrum [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the UV-Vis Absorption of 4-Iodo-2,1,3-benzothiadiazole

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption properties of 4-Iodo-2,1,3-benzothiadiazole. It is intended for researchers, scientists, and professionals in drug development who are utilizing or investigating this compound. This document delves into the theoretical underpinnings of its spectroscopic behavior, offers a detailed experimental protocol for its analysis, and discusses the implications of its electronic structure on its potential applications.

Introduction: The Significance of 4-Iodo-2,1,3-benzothiadiazole

The 2,1,3-benzothiadiazole (BTD) core is a highly electron-deficient aromatic system that serves as a fundamental building block in the fields of organic electronics and medicinal chemistry.[1][2] Its derivatives are known for their unique photophysical properties, often exhibiting intramolecular charge transfer (ICT) characteristics, which lead to phenomena such as large Stokes shifts and solvatochromism.[2][3] The introduction of a halogen, such as iodine, at the 4-position of the BTD scaffold creates 4-Iodo-2,1,3-benzothiadiazole, a molecule with modified electronic properties and a reactive site for further chemical elaboration.

The iodo-substituent can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting its UV-Vis absorption and emission spectra. Furthermore, the carbon-iodine bond provides a versatile handle for synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.[4][5] Understanding the UV-Vis absorption profile of 4-Iodo-2,1,3-benzothiadiazole is therefore a critical first step in harnessing its potential for applications ranging from fluorescent probes and chemosensors to active pharmaceutical ingredients.[3][6][7][8][9][10]

Theoretical Framework: Understanding the Electronic Transitions

The UV-Vis absorption spectrum of a molecule provides a fingerprint of its electronic structure. For 2,1,3-benzothiadiazole and its derivatives, the absorption bands observed in the UV-Vis region typically arise from two primary types of electronic transitions: π-π* and n-π* transitions.[4]

-

π-π Transitions:* These are generally high-energy transitions that occur from a bonding π orbital to an antibonding π* orbital. They are characteristic of conjugated systems and usually result in strong absorption bands.

-

n-π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the nitrogen and sulfur atoms of the thiadiazole ring, to an antibonding π* orbital. These are typically lower in energy and have weaker absorption intensities compared to π-π* transitions.

The fusion of the electron-withdrawing thiadiazole ring with the benzene ring in the BTD core creates a "push-pull" type system, which can lead to intramolecular charge transfer (ICT) upon photoexcitation.[1] This ICT character is often associated with the lowest energy absorption band and is particularly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.

The presence of the iodine atom at the 4-position can further modulate these transitions. The heavy atom effect of iodine can influence spin-orbit coupling, potentially affecting the photophysical properties. Moreover, its electron-withdrawing nature can impact the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).

Below is a conceptual diagram illustrating the key electronic transitions in a substituted 2,1,3-benzothiadiazole system.

Caption: Conceptual diagram of electronic transitions in 2,1,3-benzothiadiazole derivatives.

Experimental Protocol: Measurement of UV-Vis Absorption

Accurate and reproducible measurement of the UV-Vis absorption spectrum is paramount. The following protocol outlines a standardized procedure for the analysis of 4-Iodo-2,1,3-benzothiadiazole. This protocol is designed to be a self-validating system, ensuring data integrity.

Materials and Equipment

-

4-Iodo-2,1,3-benzothiadiazole (high purity)

-

Spectroscopic grade solvents (e.g., hexane, dichloromethane, acetonitrile)

-

Calibrated dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Solution Preparation:

-

Accurately weigh a small amount of 4-Iodo-2,1,3-benzothiadiazole.

-

Dissolve the compound in a known volume of the desired spectroscopic grade solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10-3 M).

-

Perform serial dilutions to obtain a final concentration suitable for UV-Vis analysis (typically in the range of 1 x 10-5 to 1 x 10-6 M), ensuring the maximum absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).[11]

-

-

Instrument Setup and Calibration:

-

Baseline Correction:

-

Fill a clean quartz cuvette with the pure solvent that was used to prepare the sample solution. This will serve as the blank.[11]

-

Place the blank cuvette in the reference beam path of the spectrophotometer.

-

Place another cuvette filled with the same pure solvent in the sample beam path.

-

Perform a baseline correction to zero the absorbance across the entire wavelength range. This step is crucial to subtract the absorbance of the solvent and the cuvette itself.[12][14]

-

-

Sample Measurement:

-

Empty the cuvette from the sample beam path and rinse it with a small amount of the sample solution before filling it approximately three-quarters full.

-

Ensure there are no air bubbles in the cuvette and that the optical surfaces are clean.[13]

-

Place the sample cuvette back into the sample holder.

-

Initiate the scan to record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band.

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length in cm.

-

The following diagram illustrates the experimental workflow for UV-Vis spectroscopic analysis.

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Spectroscopic Data and Interpretation

The UV-Vis absorption spectrum of 4-Iodo-2,1,3-benzothiadiazole is expected to show distinct absorption bands. Based on literature for related BTD derivatives, one can anticipate the following general features.[1][4]

| Solvent | λmax 1 (nm) | ε1 (M-1cm-1) | Assignment | λmax 2 (nm) | ε2 (M-1cm-1) | Assignment |

| Hexane | ~300-320 | High | π-π | ~400-430 | Moderate | ICT / n-π |

| Dichloromethane | ~305-325 | High | π-π | ~410-440 | Moderate | ICT / n-π |

| Acetonitrile | ~310-330 | High | π-π | ~420-450 | Moderate | ICT / n-π |

Note: The values presented in the table are hypothetical and serve as an illustrative example based on the behavior of similar compounds. Actual experimental values may vary.

The higher energy band (λmax 1) is likely attributable to a π-π* transition within the aromatic system. The lower energy band (λmax 2) is expected to have significant ICT character, making it sensitive to solvent polarity.[1] As the solvent polarity increases (from hexane to acetonitrile), a bathochromic (red) shift in this band is often observed. This positive solvatochromism is indicative of an excited state that is more polar than the ground state, which is stabilized to a greater extent by polar solvents.[15][16]

Conclusion and Future Directions

This guide has provided a detailed overview of the UV-Vis absorption properties of 4-Iodo-2,1,3-benzothiadiazole, from the underlying theoretical principles to a practical experimental protocol. The electronic structure of this molecule, characterized by π-π* and ICT transitions, makes it a promising candidate for further investigation and application.

Future research should focus on a systematic study of the solvatochromic effects to quantify the change in dipole moment upon excitation. Furthermore, the use of 4-Iodo-2,1,3-benzothiadiazole as a precursor for the synthesis of novel functional materials, such as donor-acceptor polymers for organic photovoltaics or fluorescent probes for biological imaging, represents an exciting avenue for exploration. A thorough understanding of its fundamental photophysical properties, as outlined in this guide, is the cornerstone for these future advancements.

References

-

Kubal, P., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 26(21), 6616. [Link][4]

-

Nielsen, C. B., et al. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry, 80(9), 4603-4609. [Link][1][17]

-

Polo, A. S., et al. (2020). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molecules, 25(21), 5183. [Link][15]

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. [Link][14]

-

dos Santos, C. G., et al. (2021). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 26(11), 3386. [Link][3]

-

Kazachenko, A. S., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Crystals, 13(12), 1745. [Link][16]

-

Chemistry For Everyone. (2025, February 6). How To Perform UV Vis Spectroscopy? [Video]. YouTube. [Link][12]

-

JoVE. (2020, March 26). UV-Vis Spectroscopy of Dyes - Procedure. JoVE. [Link][13]

-

Tomura, M., et al. (2002). 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). Acta Crystallographica Section C, 58(Pt 7), o373-o375. [Link][18]

-

Yamashita, Y., et al. (2002). Synthesis and Crystal Structure of 4,7-bis(2-thienylethynyl)-2,1,3-benzothiadiazole. Journal of Chemical Research, 2002(10), 511-512. [Link][5]

-

Muegge, I., et al. (2015). Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895. [Link][6]

-

Abdel-Ghani, T. M., & El-Sayed, W. M. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link][7]

-

Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6614. [Link][8]

-

Li, Y., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546-2573. [Link][9]

-

Al-Otaibi, J. S., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(5), 1088. [Link][10]

Sources

- 1. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ossila.com [ossila.com]

- 12. youtube.com [youtube.com]

- 13. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole) - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Solubility of 4-Iodo-2,1,3-benzothiadiazole

This guide provides a comprehensive technical overview of 4-Iodo-2,1,3-benzothiadiazole, focusing on its solubility characteristics. Designed for researchers, chemists, and professionals in drug development and materials science, this document moves beyond a simple data sheet. It delves into the structural rationale for its solubility behavior and provides robust, field-tested protocols for its empirical determination. Given the limited availability of precise quantitative solubility data in public literature, this guide emphasizes the foundational principles and experimental methodologies required to generate such data reliably in a laboratory setting.

Introduction: The Significance of 4-Iodo-2,1,3-benzothiadiazole

2,1,3-Benzothiadiazole (BTD) is a privileged electron-accepting heterocyclic scaffold.[1][2] Its derivatives are integral components in the development of advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics, and fluorescent probes.[1][3] The introduction of a halogen, such as iodine, at the 4-position creates a versatile building block. The carbon-iodine bond is a key reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), allowing for the synthesis of complex conjugated molecules with tailored electronic and photophysical properties.[4]

Understanding and quantifying the solubility of 4-Iodo-2,1,3-benzothiadiazole is a critical first step in its application. Solubility dictates the choice of solvents for synthesis, purification, thin-film deposition, and formulation, directly impacting reaction efficiency, material purity, and device performance. This guide provides the necessary framework for accurately assessing this vital parameter.

Core Physicochemical Properties

A compound's fundamental properties are the primary determinants of its behavior in solution. The key physicochemical characteristics of 4-Iodo-2,1,3-benzothiadiazole are summarized below.

| Property | Value | Source(s) |

| CAS Number | 352018-95-2 | [5][6] |

| Molecular Formula | C₆H₃IN₂S | |

| Molecular Weight | 262.07 g/mol | Inferred from formula |

| Appearance | Pale-yellow to yellow-brown solid | |

| Melting Point | 96-97 °C | |

| Purity | Typically ≥95% |

The structure consists of a fused aromatic system, which is inherently nonpolar, combined with a polar thiadiazole ring and a large, polarizable iodine atom. This combination suggests that its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Solubility Profile and Solvent Selection Rationale

The solubility of 4-Iodo-2,1,3-benzothiadiazole is governed by the principle of "like dissolves like." Its molecular structure lacks classic hydrogen bond donors (e.g., -OH, -NH) but possesses hydrogen bond acceptors (the nitrogen and sulfur atoms of the thiadiazole ring). The dominant intermolecular forces will be dipole-dipole interactions and London dispersion forces, enhanced by the large, polarizable iodine atom.

Based on these structural features, a qualitative solubility profile can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble to Highly Soluble | These solvents have strong dipole moments that can effectively solvate the polar regions of the BTD core. Similar BTD derivatives show good solubility in DMSO.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Soluble | These solvents have moderate polarity and high polarizability, which effectively interact with the aromatic system and the C-I bond, disrupting the crystal lattice. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble | THF, being more polar, is expected to be a better solvent than diethyl ether. These solvents can engage in dipole-dipole interactions. |

| Aromatic | Toluene, Xylenes | Sparingly to Moderately Soluble | Pi-stacking interactions between the solvent and the benzothiadiazole ring can promote dissolution, though the polarity mismatch may limit high solubility. |

| Polar Protic | Methanol, Ethanol | Slightly to Sparingly Soluble | The lack of a strong hydrogen bond donating group on the molecule limits its interaction with protic solvents. |

| Nonpolar | Hexanes, Heptane | Insoluble to Very Slightly Soluble | The significant polarity of the thiadiazole ring and the C-I bond prevents effective solvation by purely nonpolar, aliphatic solvents. |

| Aqueous | Water | Insoluble | The molecule is predominantly hydrophobic and lacks the necessary functionality for significant interaction with water. |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This protocol describes a trustworthy and reproducible method for determining the equilibrium solubility of 4-Iodo-2,1,3-benzothiadiazole. The core principle is to create a saturated solution at a constant temperature and then accurately measure the concentration of the dissolved solute.

Materials and Equipment

-

4-Iodo-2,1,3-benzothiadiazole (high purity, >95%)

-

Selected analytical grade solvents

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control or a thermostatted water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation: Add an excess amount of 4-Iodo-2,1,3-benzothiadiazole to a pre-weighed vial. The key is to ensure that solid material remains undissolved at equilibrium. A starting point is ~20-30 mg of solid in 2-3 mL of the chosen solvent.

-

Equilibration: Place the sealed vials in the temperature-controlled shaker set to a standard temperature (e.g., 25 °C). Agitate the samples for a minimum of 24-48 hours. This duration is critical to ensure equilibrium is reached. A preliminary kinetic study can be performed to confirm the time to equilibrium.

-